![molecular formula C11H15FN2O2S B7726069 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine](/img/structure/B7726069.png)
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine
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Overview
Description
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is a chemical compound characterized by the presence of a piperidine ring substituted with a 4-fluoro-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine typically involves the reaction of piperidine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the sulfonyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.
Reduction Products: Reduced forms of the sulfonyl group, such as sulfinamides, can be obtained.
Scientific Research Applications
The compound exhibits a range of biological activities, including:
1. Antimicrobial Properties
- Preliminary studies indicate significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains has made it a candidate for further exploration in antibiotic development.
2. Anticancer Activity
- Research has demonstrated that 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine can inhibit cancer cell proliferation in vitro. Studies show that it may induce apoptosis in cancer cells, particularly breast cancer cell lines, through the modulation of key signaling pathways related to cell survival.
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated efficacy against resistant bacterial strains, including Staphylococcus aureus. |
Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values in the low micromolar range. |
Study 3 | Mechanistic Insights | Identified pathways involved in apoptosis and cell cycle arrest mediated by the compound. |
Notable Case Studies
-
Antimicrobial Efficacy:
- A study assessing various derivatives revealed that this compound exhibited superior activity against resistant strains compared to standard antibiotics.
-
Cancer Cell Line Studies:
- Research involving MCF-7 breast cancer cells indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
4-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine.
1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid: Another derivative with similar structural features.
4-Fluorobenzenesulfonamide:
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the 4-fluoro-benzenesulfonyl group, which confer specific chemical and biological properties
Biological Activity
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is a compound characterized by a piperidine ring substituted with a 4-fluorobenzenesulfonyl group. This unique structure suggests potential biological activities, particularly in pharmacological applications. The compound's molecular weight is approximately 294.77 g/mol, and it is primarily used in research settings for its potential therapeutic properties.
Chemical Structure and Properties
The compound features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its versatility in medicinal chemistry.
- 4-Fluorobenzenesulfonyl Group : Enhances the compound's lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial : Potential to inhibit bacterial growth.
- Anti-inflammatory : May reduce inflammation through modulation of inflammatory pathways.
- Anticancer : Evidence suggests potential efficacy against various cancer cell lines.
The biological activity of this compound is likely mediated through interactions with specific biological targets, such as enzymes or receptors. The sulfonyl group can facilitate binding to target sites, while the piperidine moiety may enhance selectivity and potency.
Antimicrobial Activity
Studies have shown that similar piperidine derivatives possess significant antimicrobial properties. For example, compounds with a piperidine core have been evaluated for their ability to inhibit bacterial strains, demonstrating promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of piperidine derivatives. Inhibition of cyclooxygenase (COX) enzymes has been observed, leading to reduced production of pro-inflammatory mediators. This suggests that this compound may also exhibit similar effects.
Anticancer Properties
The anticancer activity of related compounds has been documented in various studies. For instance, piperidine derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The specific mechanisms often involve modulation of cell signaling pathways critical for cancer progression.
Case Studies
Several studies have explored the biological effects of piperidine derivatives:
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against common bacterial strains.
- Results : Compounds demonstrated significant inhibition zones, indicating effective antibacterial properties.
-
Study on Anti-inflammatory Effects :
- Objective : Assess the impact on COX enzyme activity.
- Results : Notable reduction in inflammatory markers was observed in treated cells compared to controls.
- Anticancer Evaluation :
Comparative Analysis
Property | This compound | Similar Piperidine Derivatives |
---|---|---|
Antimicrobial Activity | Promising (specific strains under study) | Generally effective |
Anti-inflammatory Potential | Likely (based on structure) | Documented across multiple studies |
Anticancer Activity | Significant (IC50 values low) | Established in several models |
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOPPDUVRCEZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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